molecular formula C2H5Cl2NO3S B1212431 Ethanesulfonic acid, 2-(dichloroamino)- CAS No. 83152-69-6

Ethanesulfonic acid, 2-(dichloroamino)-

Cat. No.: B1212431
CAS No.: 83152-69-6
M. Wt: 194.04 g/mol
InChI Key: CNZIVXGNLPHOKV-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-(dichloroamino)-, is a sulfonic acid derivative featuring a dichloroamino (-NHCl₂) substituent at the second carbon of the ethanesulfonic acid backbone. For example, 2-(dichloroamino)-2-methylpropane-1-sulfonic acid is noted in pharmaceutical contexts (e.g., as a component in peptide synthesis) . However, its exact synthesis, stability, and applications require further investigation due to sparse primary literature.

Properties

CAS No.

83152-69-6

Molecular Formula

C2H5Cl2NO3S

Molecular Weight

194.04 g/mol

IUPAC Name

2-(dichloroamino)ethanesulfonic acid

InChI

InChI=1S/C2H5Cl2NO3S/c3-5(4)1-2-9(6,7)8/h1-2H2,(H,6,7,8)

InChI Key

CNZIVXGNLPHOKV-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)N(Cl)Cl

Canonical SMILES

C(CS(=O)(=O)O)N(Cl)Cl

Synonyms

N,N-dichlorotaurine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Ethanesulfonic acid derivatives are characterized by their sulfonic acid group (-SO₃H) and variable substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethanesulfonic Acid Derivatives
Compound Name Molecular Formula Substituent Key Applications References
2-(Dichloroamino)ethanesulfonic acid C₂H₅Cl₂NO₃S -NHCl₂ at C2 Pharmaceutical synthesis (hypothetical)
MES (2-(N-Morpholino)ethanesulfonic acid) C₆H₁₃NO₄S Morpholino ring at C2 Biological buffer (pH 6.1–6.5)
2-(N-Cyclohexylamino)ethanesulfonic acid C₈H₁₇NO₃S Cyclohexylamino group at C2 Industrial applications, chemical synthesis
2-(Dimethylamino)ethanesulfonic acid C₄H₁₁NO₃S -N(CH₃)₂ at C2 Biochemical research, buffer systems
Taurine (2-Aminoethanesulfonic acid) C₂H₇NO₃S -NH₂ at C2 Bile acid conjugation, antioxidant
Key Observations:
  • Substituent Impact: The dichloroamino group in 2-(dichloroamino)ethanesulfonic acid likely enhances electrophilicity and reactivity compared to non-halogenated analogs like taurine or MES. This could make it suitable for pharmaceutical intermediates but may also increase toxicity .
  • Buffer Capacity: MES and other dialkylamino derivatives (e.g., 2-(dimethylamino)ethanesulfonic acid) are widely used as pH buffers due to their zwitterionic nature and stable pKa (~6.1–6.5) .
  • Biological Activity: Taurine derivatives, such as sodium taurochenodeoxycholate, exhibit roles in lipid metabolism and antimicrobial activity when conjugated to Schiff bases . The dichloroamino derivative’s bioactivity remains unexplored but could parallel halogenated antimicrobial agents.
Table 2: Application Comparison
Compound Key Applications Market Insights
2-(Dichloroamino)ethanesulfonic acid Limited data; potential use in peptide synthesis or as a reactive intermediate No commercial data available
MES Biological buffers, protein assays High demand in life sciences
2-(N-Cyclohexylamino)ethanesulfonic acid Industrial catalysts, polymer synthesis Growing market in Asia and North America
Taurine derivatives Pharmaceuticals (bile acid conjugates), antimicrobial agents Established use in healthcare
  • Industrial Use: 2-(N-Cyclohexylamino)ethanesulfonic acid is utilized in polymer and catalyst production, with significant manufacturing in Europe and Asia .
  • Pharmaceuticals: Taurine-based Schiff bases show MIC values as low as 0.125 mg/ml against Klebsiella pneumoniae and Staphylococcus aureus , suggesting that dichloroamino derivatives could be explored for enhanced antimicrobial potency.

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